Lipophilicity (LogP) vs. Analogs
The target compound exhibits a LogP value of 4.67, which is higher than that of unsubstituted Fmoc-L-phenylalanine (LogP = 4.61) and lower than that of Fmoc-L-4-fluorophenylalanine (LogP = 4.75) [1]. This positions it as an intermediate hydrophobicity building block.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.66852 |
| Comparator Or Baseline | Fmoc-L-phenylalanine (LogP = 4.61190); Fmoc-L-4-fluorophenylalanine (LogP = 4.75100) |
| Quantified Difference | ΔLogP = +0.05662 vs. Fmoc-L-phenylalanine; ΔLogP = -0.08248 vs. Fmoc-L-4-fluorophenylalanine |
| Conditions | Calculated LogP values from vendor databases |
Why This Matters
This precise LogP value allows researchers to fine-tune the overall lipophilicity of a peptide when a balance between solubility and membrane permeability is required.
- [1] Molbase. Fmoc-L-phenylalanine. LogP = 4.61190. View Source
